molecular formula C6H7BClNO3 B1461705 3-Chloro-2-methoxypyridine-4-boronic acid CAS No. 957060-88-7

3-Chloro-2-methoxypyridine-4-boronic acid

Cat. No. B1461705
CAS RN: 957060-88-7
M. Wt: 187.39 g/mol
InChI Key: YQNAXOGPSUVHNU-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H7BClNO3 and a molecular weight of 187.39 . It is provided in solid form .


Molecular Structure Analysis

The SMILES string for this compound is COc1nccc(B(O)O)c1Cl . This indicates that the compound contains a pyridine ring with chlorine, methoxy, and boronic acid functional groups attached at the 3rd, 2nd, and 4th positions, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C6H7BClNO3 and it has a molecular weight of 187.39 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, including compounds structurally similar to 3-Chloro-2-methoxypyridine-4-boronic acid, have demonstrated their utility in sensor design. For instance, the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline in various solvents has been extensively investigated, revealing insights beneficial for the development of fluorescence-based sensors. These studies highlight the static quenching mechanism and the impact of solvent polarity on quenching efficiency, which is crucial for sensor applications in detecting biological and chemical substances (Melavanki, 2018; Geethanjali et al., 2015).

Synthesis of Radioligands

The compound has been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging, such as in the synthesis of [(11)C]MK-1064, a PET radioligand for imaging orexin-2 receptors. This application underscores the versatility of boronic acids in the development of diagnostic tools and their potential in medical imaging technologies (Gao, Wang, & Zheng, 2016).

Electrophilic Activation in Synthesis

Boronic acids, including derivatives similar to this compound, are instrumental in facilitating electrophilic activation in organic synthesis. They enable the efficient synthesis of complex molecules through reversible covalent bond formation, exemplified by the synthesis of 3,4-Hydroxypyridinone derivatives. This process is pivotal in the pharmaceutical industry for the creation of metal-chelating pharmacophores, demonstrating the critical role of boronic acids in drug development and synthesis (Ke et al., 2022).

Catalysis in Organic Reactions

The catalytic properties of boronic acids are leveraged in various organic reactions, such as the highly enantioselective Aza-Michael additions. These reactions are fundamental in synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic chemistry and their contribution to advancing asymmetric synthesis techniques (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing and Chemosensing Applications

Boronic acid derivatives are extensively researched for their sensing capabilities, particularly in detecting sugars and fluoride ions. Electrochemical sensing utilizing boronic acid-substituted complexes demonstrates their potential in developing new sensors for environmental monitoring, healthcare, and industrial applications. These studies affirm the significant role of boronic acids in chemosensing technologies, enabling the detection of various analytes through changes in electrochemical or fluorescent properties (Nicolas, Fabre, & Simonet, 2001).

Safety and Hazards

3-Chloro-2-methoxypyridine-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids are known to participate in the suzuki-miyaura coupling reaction . In this reaction, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which boronic acids participate, is widely used in organic synthesis to create chemically differentiated fragments . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the other reactants present.

Pharmacokinetics

The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .

Result of Action

Given its potential involvement in the suzuki-miyaura coupling reaction, it can be inferred that the compound may play a role in the formation of new carbon-carbon bonds, thereby influencing the structure of organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methoxypyridine-4-boronic acid . For instance, the Suzuki-Miyaura coupling reaction, in which the compound may participate, is known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, the compound’s safety data sheet indicates that it may cause skin and eye irritation, and may have respiratory system toxicity , suggesting that its handling and use should be done with appropriate protective measures.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation. The compound may also interact with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites and altering their conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to this compound may result in cumulative effects on cellular function, such as changes in gene expression or metabolic flux . These temporal effects should be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may cause toxic or adverse effects, such as oxidative stress, inflammation, or cell death. Threshold effects should be determined to establish safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FADH2, affecting redox reactions and metabolic flux. Additionally, this compound may influence the levels of specific metabolites, such as amino acids or nucleotides, by modulating enzyme activity or gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and accumulation in target cells or tissues. It may also interact with cellular membranes, affecting its localization and distribution. Understanding the transport and distribution mechanisms of this compound can provide insights into its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Studying the subcellular localization of this compound can provide valuable information on its mechanism of action and potential therapeutic targets .

properties

IUPAC Name

(3-chloro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNAXOGPSUVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657410
Record name (3-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957060-88-7
Record name B-(3-Chloro-2-methoxy-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxypyridine-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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